Dodecyl propionate
Overview
Description
Dodecyl propionate is a saturated aliphatic ester, which has a variety of uses in the chemical and pharmaceutical industries. It is a 12-carbon chain fatty acid ester, which is a derivative of propionic acid. It is a colorless, odourless, and non-toxic liquid, with a boiling point of 210°C and a melting point of -20°C. It is soluble in most organic solvents and is also highly soluble in ethanol, methanol, and other alcohols. Dodecyl propionate is used in a variety of applications, including as a solvent, a surfactant, a plasticizer, an emulsifier, and an antifoaming agent. It is also used in the production of pharmaceuticals, cosmetics, and fragrances.
Scientific Research Applications
Summary of the Application
Dodecyl propionate, also known as Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP), is used as a biodegradable transdermal penetration enhancer . It increases the permeability of the skin, allowing for the delivery of drugs directly into the bloodstream .
Methods of Application or Experimental Procedures
DDAIP is prepared by reacting dodecyl 2-bromopropionate, obtained by the reaction of n-dodecanol with 2-bromopropionyl halogenide, with dimethylamine . The enhancing effects of DDAIP on the transport of drugs like indomethacin, clonidine, and hydrocortisone across shed snake skin were evaluated .
Results or Outcomes
In terms of flux, DDAIP showed 4.7 and 7.5 times the promoting effect for indomethacin compared to azone and lauryl alcohol, respectively. With clonidine this effect was 1.7 and 3.1 times, whereas with hydrocortisone it was 2.4 and 2.8 times higher, respectively .
2. Pheromone-like Compound
Summary of the Application
Dodecyl propionate (DP) is a pheromone-like compound found in the preputial gland secretion of rats . It induces behavior patterns in the dam (mother rat) similar to those observed with crude lipidic extract from the preputial gland secretion .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
DP is the only compound efficient enough to induce behavior patterns in the dam similar to those observed with crude lipidic extract from the preputial gland secretion .
3. Gelatin Hydrogel Modification
Summary of the Application
Dodecyl propionate, in the form of Sodium Dodecyl Sulfate (SDS), is used to tailor the rheological properties of high-strength gelatin hydrogels . It influences the processability and functionality of the hydrogels .
Methods of Application or Experimental Procedures
The SDS/gelatin ratio-dependent viscoelastic properties (e.g., gel strength, gelation kinetics, and melting/gelling temperature) of high-strength gelatin hydrogels were investigated using rheology and correlated to surface tension, viscometry, FTIR, and UV-Vis spectrophotometry .
Results or Outcomes
The gel strength, gelation kinetics, and melting/gelling temperature of the gelatin hydrogels linearly increased with SDS incorporation up to a maximum value, from which they started to decline .
4. Surface-Active Ionic Liquids
Summary of the Application
Dodecyl propionate, in the form of Dodecyl sulfate-based anionic surface-active ionic liquids, is used in interface chemistry, environmental science, and applied chemistry . It plays an important role in micelle formation .
Methods of Application or Experimental Procedures
Dodecyl sulfate-based anionic surface-active ionic liquids were synthesized . The cmc values of these ionic liquids were determined and the role of the alkyl chain length and electron absorption effect of substituent in cationic imidazolium groups in micelle formation was studied .
Results or Outcomes
The cmc values of the ionic liquids followed a decreasing trend with increasing alkyl chain length . The information obtained would provide a guide for the design and synthesis of novel surface-active ionic liquids for wide application .
5. Transepidermal Water Loss Reduction
Summary of the Application
Dodecyl propionate, in the form of Sodium Dodecyl Sulfate (SDS), is used to reduce Transepidermal Water Loss (TEWL), a measure of the amount of water that passively evaporates through skin to the external environment due to water vapor pressure gradient on both sides of the skin barrier .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The application of compound 5, which includes SDS, showed a reduction in TEWL after 2 hours and 24 hours compared to Span 20 .
6. Surfactant in Biotechnology and Biochemistry
Summary of the Application
Dodecyl propionate, in the form of Sodium Dodecyl Sulfate (SDS), is a widely used anionic surfactant in Polymer Biotechnology and Biochemistry . It is used in diverse applications such as an aid in manufacturing processes, a biological research tool, and an ingredient in many consumer products .
Methods of Application or Experimental Procedures
SDS can be prepared by reacting dodecanol with sulfuric acid and reacting the products with sodium hydroxide .
Results or Outcomes
SDS has been found to be non-carcinogenic when applied directly to skin or consumed . Its critical micelle concentration (cmc) changes with change in temperature and addition of electrolyte .
properties
IUPAC Name |
dodecyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064142 | |
Record name | Lauryl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Slightly fruity light aroma | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 (20°) | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dodecyl propionate | |
CAS RN |
6221-93-8 | |
Record name | Dodecyl propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G537BMD9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dodecyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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